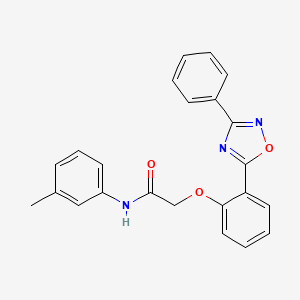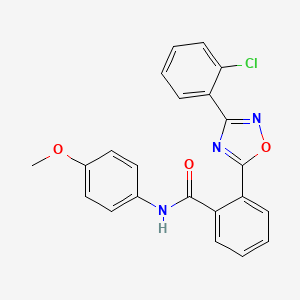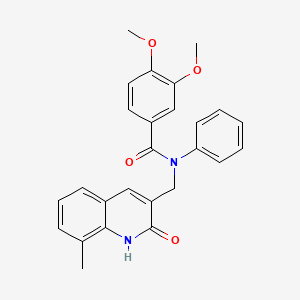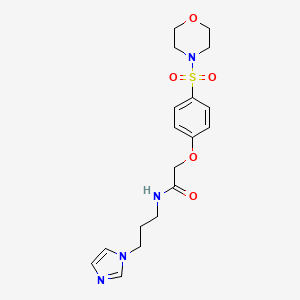
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide, also known as ABT-702, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications.
Wirkmechanismus
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide inhibits adenosine kinase by binding to its active site, preventing the degradation of adenosine. This leads to an increase in the concentration of adenosine, which activates adenosine receptors and modulates immune responses.
Biochemical and Physiological Effects:
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to have significant effects on various biochemical and physiological processes, including inflammation, angiogenesis, and tumor growth. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit angiogenesis, and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide is its specificity for adenosine kinase, which reduces the potential for off-target effects. However, its potency and efficacy may vary depending on the experimental conditions and the cell types used. Additionally, N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide may have limited solubility in aqueous solutions, which may require the use of organic solvents.
Zukünftige Richtungen
There are several potential future directions for the use of N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide in scientific research. One potential application is in the treatment of autoimmune disorders, where it may be used to modulate immune responses and reduce inflammation. Another potential application is in the treatment of cancer, where it may be used as a chemotherapy adjuvant or in combination with other anticancer agents. Additionally, further studies are needed to determine the optimal dosing and administration of N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide in different disease models.
Synthesemethoden
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide can be synthesized by reacting 4-(morpholinosulfonyl)phenol with 3-(1H-imidazol-1-yl)propylamine and 2-(chloroacetyl)acetic acid in the presence of a base. The resulting product is then purified through column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of adenosine kinase, an enzyme responsible for the degradation of adenosine, a molecule that plays a crucial role in regulating immune responses.
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c23-18(20-6-1-8-21-9-7-19-15-21)14-27-16-2-4-17(5-3-16)28(24,25)22-10-12-26-13-11-22/h2-5,7,9,15H,1,6,8,10-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBNAYVDFNTAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Imidazol-1-yl-propyl)-2-[4-(morpholine-4-sulfonyl)-phenoxy]-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

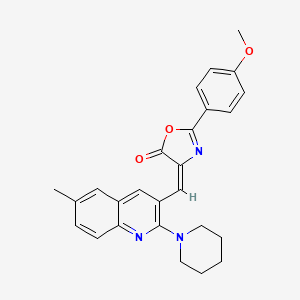
![N-(butan-2-yl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7694891.png)

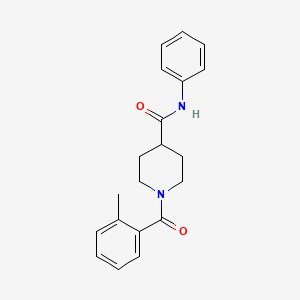
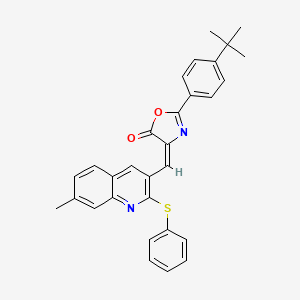
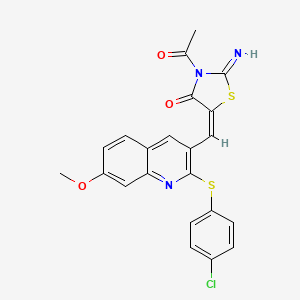
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7694923.png)
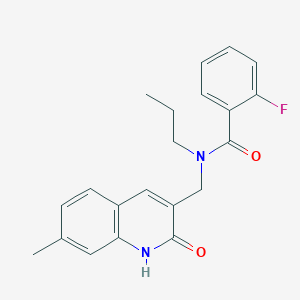
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7694938.png)

